Methyl5-chloroisoxazole-3-carboxylate
Description
Methyl 5-chloroisoxazole-3-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 3-position. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The chlorine substituent enhances the compound's electrophilicity and stability, making it a valuable intermediate in pharmaceutical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-chloro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXNLDHPSQHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloroisoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions . Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine, provides a one-pot preparation of 3,5-disubstituted isoxazoles .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Substitution Reactions at the Chlorine Position
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution due to the electron-withdrawing effect of the isoxazole ring. This reactivity enables the displacement of chlorine with oxygen- or sulfur-containing nucleophiles.
Alkoxy/Thioalkoxy Substitution
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Reagents/Conditions : n-Butyllithium (n-BuLi), alcohols (R-OH) or thiols (R-SH) in THF or methylene chloride.
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Mechanism : The chloro group is replaced by alkoxy or thioalkoxy groups via a two-step lithiation process.
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Data :
This reaction is critical for synthesizing substituted isoxazoles, as the ester group remains intact during substitution .
Lithiation and Carboxylation
The ester functionality allows selective lithiation at the 4-position of the isoxazole ring, enabling subsequent functionalization with carbon dioxide.
Reaction with n-BuLi and CO₂
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Reagents/Conditions : n-BuLi in THF, followed by CO₂ quenching.
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Mechanism : Lithiation at the 4-position generates a reactive intermediate, which traps CO₂ to form a carboxylic acid derivative.
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Data :
This method provides a direct route to 4-carboxylated isoxazoles, avoiding hydrolysis of esters .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidic Hydrolysis
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Reagents/Conditions : HCl in aqueous methanol.
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Product : 5-Chloroisoxazole-3-carboxylic acid.
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Notes : The ester group hydrolyzes selectively without affecting the chloro substituent .
Transesterification
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Reagents/Conditions : Alcohols (e.g., ethanol) with catalytic acid (e.g., H₂SO₄).
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Product : Ethyl 5-chloroisoxazole-3-carboxylate.
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Mechanism : Methanol is replaced by another alcohol via acid-catalyzed exchange.
Isomerization to H-Azirine Derivatives
The 5-chloro substituent enables Fe(II)-catalyzed isomerization to azirine derivatives, which are reactive intermediates for further functionalization.
Fe(II)-Catalyzed Isomerization
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Reagents/Conditions : Fe(II) salts in THF or DMSO.
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Product : H-Azirine-2-carbonyl chloride derivatives.
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Mechanism : The isoxazole ring undergoes cyclization to form a strained azirine ring with a reactive carbonyl chloride moiety .
These azirine derivatives can react with nucleophiles (e.g., amines, azides) to form amides or nitro compounds .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic acyl substitution reactions, though this is less common compared to other esters due to steric hindrance.
Electrophilic Aromatic Substitution
The isoxazole ring’s electron-deficient nature limits electrophilic substitution, though halogenation at remaining positions may be possible under specific conditions.
Scientific Research Applications
Methyl5-chloroisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is employed in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . The compound’s versatility makes it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of Methyl5-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity and leading to the desired biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 5-chloroisoxazole-3-carboxylate with structurally related isoxazole derivatives, focusing on substituents, molecular properties, and biological relevance:
Key Observations:
Substituent Effects :
- The chlorine atom in methyl 5-chloroisoxazole-3-carboxylate increases electrophilicity compared to hydroxyl or methyl groups in analogs . This enhances reactivity in cross-coupling reactions.
- Aromatic substituents (e.g., 4-hydroxyphenyl in ) improve biological activity due to increased π-π interactions with target proteins.
Physical Properties :
- Simpler esters (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, MW 171.15 ) have lower molecular weights than phenyl-substituted derivatives (e.g., MW 219.19 in ).
- Complex derivatives (e.g., compounds 11i–11m in ) exhibit higher melting points (210–241°C) due to extended conjugation and hydrogen bonding.
Research Findings and Gaps
- Synthetic Utility : Methyl 5-chloroisoxazole-3-carboxylate’s chlorine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate for functionalizing the isoxazole ring .
- Unresolved Questions: Specific melting points, solubility, and toxicity data for methyl 5-chloroisoxazole-3-carboxylate are lacking.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-chloroisoxazole-3-carboxylate, and how can reaction conditions be optimized?
The synthesis of isoxazole derivatives typically involves cyclocondensation reactions. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via a reaction between benzaldehyde oxime, ethyl acetoacetate, and anhydrous zinc chloride under solvent-free conditions at 60°C . To adapt this for Methyl 5-chloroisoxazole-3-carboxylate:
- Replace benzaldehyde oxime with a chlorinated oxime precursor.
- Use methyl acetoacetate instead of ethyl acetoacetate to introduce the methyl ester group.
- Optimize chlorination steps using reagents like phosphorus pentachloride (PCl₅) or SOCl₂, as seen in analogous chlorination reactions .
- Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Q. How should researchers characterize the purity and structural integrity of Methyl 5-chloroisoxazole-3-carboxylate?
- Analytical Techniques :
- HPLC/GC : Quantify purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- NMR : Confirm the ester carbonyl signal (~3.8 ppm for methyl ester, ~165 ppm in ¹³C NMR) and isoxazole ring protons (δ 6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and torsion angles (e.g., Syn-Clinal conformation in isoxazole-phenyl systems) .
- Stability Testing : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
Q. What safety protocols are critical when handling Methyl 5-chloroisoxazole-3-carboxylate?
- PPE : Wear nitrile gloves (EN 374-certified), lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
- First Aid : In case of skin contact, wash immediately with water and apply barrier creams for preventive skin protection .
- Waste Disposal : Avoid drains; use halogen-specific waste containers due to the chloro substituent .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of Methyl 5-chloroisoxazole-3-carboxylate?
- DFT Calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) to study electron density distribution, focusing on the chloro substituent’s electrophilic nature .
- Molecular Docking : Screen against targets like COX-2 or fungal enzymes using AutoDock Vina. The chloro group may enhance binding via hydrophobic interactions .
- SAR Studies : Compare with analogues (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) to correlate substituent effects (methyl vs. chloro) with antifungal/antiviral activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for isoxazole derivatives?
- Dose-Response Curves : Re-evaluate IC₅₀ values against control compounds (e.g., fluconazole for antifungal assays) .
- Metabolic Stability Assays : Use liver microsomes to assess if ester hydrolysis (to carboxylic acid) alters activity .
- Crystallographic Analysis : Confirm whether crystal packing (e.g., π-π stacking, hydrogen bonding) influences bioactivity .
Q. How can regioselectivity challenges in isoxazole functionalization be addressed?
- Directing Groups : Introduce a nitro or methoxy group at the 4-position to steer electrophilic substitution at the 5-position .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts to attach aryl/heteroaryl groups to the chloro-substituted isoxazole .
- Protection/Deprotection : Temporarily protect the ester group with tert-butyl to avoid side reactions during chlorination .
Q. What are the limitations of current stability studies for Methyl 5-chloroisoxazole-3-carboxylate, and how can they be improved?
- pH-Dependent Degradation : Conduct accelerated stability testing at pH 1–12 to identify hydrolysis-prone conditions .
- Light Sensitivity : Expose samples to UV light (254 nm) to assess photodegradation pathways .
- Impurity Profiling : Use LC-MS to identify degradation byproducts (e.g., carboxylic acid derivatives) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
